5-Methylcytosine hydrochloride

説明

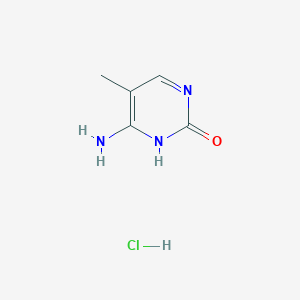

Structure

3D Structure of Parent

特性

IUPAC Name |

6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMULVRPAUPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-01-8 (Parent) | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30207085 | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58366-64-6 | |

| Record name | 2(1H)-Pyrimidinone, 6-amino-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58366-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-methyl-1H-pyrimidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/232TOB65NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 5-Methylcytosine in Gene Regulation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Methylcytosine (B146107) (5mC) is a pivotal epigenetic modification that plays a critical role in the regulation of gene expression and the maintenance of genome stability. This technical guide provides a comprehensive overview of the multifaceted functions of 5mC, detailing its dynamic interplay with the cellular machinery that governs genetic programming. We delve into the enzymatic control of 5mC deposition and removal, its impact on chromatin architecture and transcription, and its profound implications in development and disease. This document serves as a resource for understanding the core mechanisms of 5mC-mediated gene regulation and provides detailed methodologies for its study, aiming to facilitate advanced research and the development of novel therapeutic strategies targeting the epigenome.

The Core Machinery of 5-Methylcytosine Dynamics

The landscape of 5mC is meticulously shaped by the coordinated action of "writer," "eraser," and "reader" proteins, ensuring the precise regulation of gene expression.

1.1. Writers of the Mark: DNA Methyltransferases (DNMTs)

The establishment and maintenance of 5mC patterns are catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). These enzymes transfer a methyl group from S-adenosylmethionine (SAM) to the fifth carbon of a cytosine residue, primarily within CpG dinucleotides.[1]

-

De novo Methylation: DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development.[2]

-

Maintenance Methylation: DNMT1 ensures the faithful propagation of methylation patterns to daughter strands during DNA replication, a crucial process for maintaining cellular identity.[3]

1.2. Erasers of the Mark: Ten-Eleven Translocation (TET) Enzymes

The removal of 5mC is not a passive process but is actively orchestrated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2] These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[4] The latter two modifications are then recognized and excised by the base excision repair (BER) pathway, ultimately restoring an unmethylated cytosine.[4]

1.3. Readers of the Mark: Methyl-CpG Binding Proteins

The biological consequences of 5mC are mediated by "reader" proteins that specifically recognize and bind to methylated CpG sites. These readers translate the methylation signal into downstream effects on chromatin structure and gene expression. Key families of 5mC readers include:

-

Methyl-CpG Binding Domain (MBD) proteins: This family, which includes MeCP2, MBD1, MBD2, and MBD4, recruits chromatin remodeling complexes and histone deacetylases to methylated DNA, leading to a more condensed and transcriptionally repressive chromatin state.

-

Zinc Finger Proteins: Some zinc finger-containing transcription factors can also bind to methylated DNA, either inhibiting or, in some cases, facilitating transcription.

Mechanisms of 5-Methylcytosine-Mediated Gene Regulation

5-Methylcytosine influences gene expression through several interconnected mechanisms:

2.1. Modulation of Chromatin Structure

The presence of 5mC can lead to a more compact chromatin structure, known as heterochromatin, which is generally associated with transcriptional silencing. This is achieved through the recruitment of MBD proteins and their associated corepressor complexes, which modify histones to create a repressive environment.[5]

2.2. Interference with Transcription Factor Binding

DNA methylation within the binding sites of many transcription factors can directly inhibit their ability to bind to DNA, thereby preventing the initiation of transcription.[6] However, it is important to note that the binding of some transcription factors is insensitive to, or can even be enhanced by, DNA methylation.[6]

2.3. Context-Dependent Regulation

The regulatory outcome of 5mC is highly dependent on its genomic context:

-

Promoters: High levels of 5mC in promoter regions, particularly within CpG islands, are strongly correlated with transcriptional repression.[7]

-

Gene Bodies: The role of 5mC within gene bodies is more complex and appears to be context-dependent. In some cases, it is associated with active transcription, while in others, it may play a role in alternative splicing or the suppression of cryptic promoters.[7][8]

-

Enhancers: Enhancers are often characterized by dynamic changes in 5mC levels, with demethylation being a key step in their activation.[9]

Quantitative Distribution of 5-Methylcytosine

The levels and distribution of 5mC vary significantly across different genomic regions, cell types, and disease states. The following tables summarize key quantitative data on 5mC distribution.

Table 1: 5-Methylcytosine and 5-Hydroxymethylcytosine Levels in Human Tissues

| Tissue | 5mC (% of total cytosines) | 5hmC (% of total cytosines) |

| Brain | ~1.0% | 0.40 - 0.67%[10][11] |

| Liver | Not specified | 0.46%[10][11] |

| Kidney | Not specified | 0.38%[10][11] |

| Colon | Not specified | 0.45%[10][11] |

| Rectum | Not specified | 0.57%[10][11] |

| Lung | Not specified | 0.14 - 0.18%[10][11] |

| Heart | Not specified | 0.05%[10][11] |

| Breast | Not specified | 0.05%[10][11] |

| Placenta | Not specified | 0.06%[10][11] |

Table 2: Comparison of 5-Hydroxymethylcytosine Levels in Normal vs. Cancerous Tissues

| Tissue Type | Normal Tissue (5hmC %) | Cancerous Tissue (5hmC %) | Fold Decrease |

| Colon | 0.46%[11] | 0.06%[11] | ~7.7x |

| Rectum | 0.57%[11] | 0.02%[11] | ~28x |

| Lung (Squamous Cell) | 0.078 - 0.182% of dG[11][12] | 2-5 fold lower than normal[11][12] | 2-5x |

| Brain (Astrocytoma) | 0.82 - 1.18% of dG[11][12] | >30 fold lower than normal[11][12] | >30x |

| Colorectal | 0.07% (median)[13] | 0.05% (median)[13] | ~1.4x |

Table 3: Distribution of 5-Methylcytosine in Different Genomic Contexts

| Genomic Region | General 5mC Level |

| CpG Islands | Generally low in active promoters[14] |

| CpG Shores (up to 2kb from island) | More dynamic methylation than islands[14] |

| CpG Shelves (2-4kb from island) | Variable methylation[14] |

| Open Sea (isolated CpGs) | Variable methylation[14] |

| Repetitive Elements | High |

| Gene Promoters | Low in active genes, high in silenced genes[7] |

| Gene Bodies | Positively correlated with expression in some cases[7] |

| Enhancers | Dynamically regulated, often low in active enhancers[9] |

Experimental Protocols for 5-Methylcytosine Analysis

Several powerful techniques are available to study 5mC at a genome-wide scale. Below are detailed methodologies for three commonly used approaches.

4.1. Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is considered the gold standard for single-base resolution mapping of 5mC. The protocol involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC residues remain unchanged. Subsequent sequencing and comparison to a reference genome allow for the precise identification of methylated sites.[15][16]

Methodology:

-

DNA Extraction and Fragmentation:

-

End Repair, A-tailing, and Adapter Ligation:

-

Perform end-repair to create blunt-ended fragments.

-

Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).

-

Ligate methylated sequencing adapters to the DNA fragments. It is crucial to use methylated adapters to protect them from bisulfite conversion.[17]

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with a sodium bisulfite conversion reagent (e.g., Zymo EZ DNA Methylation-Gold™ Kit).

-

This reaction typically involves incubation at high temperatures (e.g., 98°C for 10 min, then 64°C for 2.5 hours).[18]

-

Purify the bisulfite-converted DNA.

-

-

PCR Amplification:

-

Amplify the bisulfite-converted library using primers that are complementary to the ligated adapters.

-

The number of PCR cycles should be minimized to avoid amplification bias.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

Align the sequencing reads to a reference genome using specialized software (e.g., Bismark).

-

Calculate methylation levels at each CpG site.

-

4.2. Reduced Representation Bisulfite Sequencing (RRBS)

RRBS is a cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome. This is achieved by digesting the DNA with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CCGG sites, followed by size selection and bisulfite sequencing.[19][20]

Methodology:

-

Genomic DNA Digestion:

-

Digest genomic DNA (typically 100 ng to 1 µg) with the MspI restriction enzyme.[20]

-

-

End Repair, A-tailing, and Adapter Ligation:

-

Perform end-repair and A-tailing on the digested DNA fragments.

-

Ligate methylated sequencing adapters.[19]

-

-

Size Selection:

-

Select DNA fragments in a specific size range (e.g., 40-220 bp) using gel electrophoresis or beads. This step enriches for CpG-rich regions.[19]

-

-

Bisulfite Conversion:

-

Perform bisulfite conversion on the size-selected, adapter-ligated DNA.[19]

-

-

PCR Amplification and Sequencing:

-

Amplify the library and perform high-throughput sequencing.

-

4.3. Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an antibody-based method used to enrich for methylated DNA fragments. It involves immunoprecipitating fragmented genomic DNA with an antibody that specifically recognizes 5mC. The enriched DNA is then sequenced to identify methylated regions.[21][22]

Methodology:

-

DNA Extraction and Fragmentation:

-

Extract and fragment genomic DNA as described for WGBS.[23]

-

-

Immunoprecipitation:

-

Denature the fragmented DNA by heating.

-

Incubate the single-stranded DNA with a monoclonal antibody specific for 5mC overnight at 4°C.[24]

-

Capture the antibody-DNA complexes using magnetic beads coupled to a secondary antibody (e.g., anti-mouse IgG).

-

Wash the beads to remove non-specifically bound DNA.

-

-

DNA Elution and Purification:

-

Elute the methylated DNA from the antibody-bead complexes, often by proteinase K digestion.[23]

-

Purify the eluted DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the enriched DNA.

-

Perform high-throughput sequencing.

-

Visualizing the World of 5-Methylcytosine

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to 5-Methylcytosine.

5.1. The DNA Methylation and Demethylation Cycle

Caption: The dynamic cycle of DNA methylation and demethylation.

5.2. Experimental Workflow for Whole-Genome Bisulfite Sequencing (WGBS)

Caption: A streamlined workflow for WGBS.

5.3. Logical Relationship of 5-Methylcytosine and Gene Expression

Caption: Context-dependent role of 5mC in gene regulation.

Conclusion and Future Directions

5-Methylcytosine is a dynamic and integral component of the epigenetic regulatory network. Its precise placement and removal are fundamental for normal development and cellular function. Aberrations in 5mC patterning are a hallmark of numerous diseases, most notably cancer, making the enzymes and pathways that govern DNA methylation attractive targets for therapeutic intervention. The continued development of high-resolution mapping techniques and functional genomic approaches will undoubtedly provide deeper insights into the complex language of the epigenome and pave the way for novel diagnostic and therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for researchers and clinicians to further explore the critical role of 5-Methylcytosine in health and disease.

References

- 1. Nano-MeDIP-seq Methylome Analysis Using Low DNA Concentrations | Springer Nature Experiments [experiments.springernature.com]

- 2. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 6. DNA methylation presents distinct binding sites for human transcription factors | eLife [elifesciences.org]

- 7. oncotarget.com [oncotarget.com]

- 8. r-bloggers.com [r-bloggers.com]

- 9. 5mC oxidation by Tet2 modulates enhancer activity and timing of transcriptome reprogramming during differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mundopedalpr.com [mundopedalpr.com]

- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring quantitative effects of methylation on transcription factor-DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Introduction to DNA Methylation Analysis — methylprep 1.6 documentation [life-epigenetics-methylprep.readthedocs-hosted.com]

- 15. chayon.co.kr [chayon.co.kr]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Genome-wide 5-hydroxymethylcytosine (5hmC) reassigned in Pten-depleted mESCs along neural differentiation [frontiersin.org]

- 18. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells. – CIRM [cirm.ca.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 24. MeDIP Application Protocol | EpigenTek [epigentek.com]

The Core Mechanism of 5-Methylcytosine in Epigenetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic role of 5-methylcytosine (B146107) (5mC), detailing its mechanism of action, the enzymatic players involved, and its impact on gene regulation. The document includes a compilation of quantitative data, detailed experimental protocols for studying DNA methylation, and visualizations of the key pathways.

The Central Role of 5-Methylcytosine in Epigenetic Regulation

5-methylcytosine is a fundamental epigenetic modification where a methyl group is added to the fifth carbon of the cytosine pyrimidine (B1678525) ring, most commonly within a CpG dinucleotide context in mammals.[1][2][3] This seemingly simple modification has profound effects on gene expression and is a cornerstone of cellular differentiation, genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements.[2][3][4] The epigenetic landscape, including the pattern of 5mC, is dynamic and is meticulously regulated by a series of enzymatic reactions that add, maintain, and remove this critical mark.

The functional consequence of 5mC is highly dependent on its genomic location. When present in promoter regions and CpG islands, 5mC is strongly associated with transcriptional repression.[1][2] This silencing can occur through two primary mechanisms: by directly blocking the binding of transcription factors to their cognate DNA sequences or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes and histone deacetylases to create a repressive chromatin environment.[2][5] Conversely, the role of 5mC within gene bodies is more complex and can be associated with active transcription.[1]

The Enzymatic Machinery of DNA Methylation and Demethylation

The establishment and maintenance of 5mC patterns are orchestrated by a family of DNA methyltransferases (DNMTs), while the removal of this mark is a multi-step process initiated by the Ten-eleven translocation (TET) family of dioxygenases.

DNA Methyltransferases (DNMTs): The Writers of the Methylome

DNMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine.[1] In mammals, there are three active DNMTs:

-

DNMT1: This is the maintenance methyltransferase that preferentially recognizes hemimethylated DNA (where only the parental strand is methylated after DNA replication) and methylates the newly synthesized daughter strand, thus faithfully propagating the methylation pattern through cell division.[6][7]

-

DNMT3A and DNMT3B: These are the de novo methyltransferases responsible for establishing new methylation patterns during development and cellular differentiation.[1][7] They do not have a preference for hemimethylated DNA and can methylate previously unmethylated CpG sites.[6]

TET Enzymes and the Base Excision Repair Pathway: The Erasers of the Methylome

Once considered a stable and permanent mark, it is now understood that 5mC can be actively removed. This process is initiated by the TET family of enzymes (TET1, TET2, and TET3) , which are Fe(II) and α-ketoglutarate-dependent dioxygenases.[8][9] TET enzymes iteratively oxidize 5mC into a series of intermediates:

-

5-hydroxymethylcytosine (5hmC): The first oxidation product, 5hmC, is not simply an intermediate but is now recognized as a distinct epigenetic mark with its own regulatory functions.[10] It is particularly enriched in the brain and embryonic stem cells.[10]

-

5-formylcytosine (5fC): Further oxidation of 5hmC by TET enzymes produces 5fC.[8][11]

-

5-carboxylcytosine (5caC): The final oxidation product is 5caC.[8][11]

Both 5fC and 5caC are recognized and excised by the DNA glycosylase, Thymine-DNA Glycosylase (TDG) . This action creates an abasic site, which is then repaired by the Base Excision Repair (BER) machinery, ultimately replacing the modified cytosine with an unmodified cytosine, thus completing the demethylation process.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymes and binding proteins involved in the 5-methylcytosine lifecycle.

Table 1: Kinetic Parameters of DNA Methyltransferases (DNMTs)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human DNMT1 | Hemimethylated DNA | ~1 | - | - | |

| Murine Dnmt3a (catalytic domain) | Unmethylated DNA | 0.4 ± 0.1 | 0.0025 ± 0.0002 | 6250 | [12] |

| Murine Dnmt3b (catalytic domain) | Unmethylated DNA | 0.5 ± 0.1 | 0.0033 ± 0.0003 | 6600 | [12] |

Table 2: Kinetic Parameters of TET Enzymes

| Enzyme | Substrate | Initial Reaction Rate (nM/min) | Reference |

| TET2 | 5mC-containing DNA | 429 | [13] |

| TET2 | 5hmC-containing DNA | 87.4 | [13] |

| TET2 | 5fC-containing DNA | 56.6 | [13] |

Table 3: Binding Affinities of Methyl-CpG-Binding Domain (MBD) Proteins

| Protein | DNA Probe | Kd (nM) | Reference |

| MeCP2 MBD | mCG | 22.25 ± 3.12 | [14] |

| MeCP2 MBD | mCAC | 13.90 ± 0.64 | [14] |

| MeCP2 MBD | mCAT | 63.71 ± 6.94 | [14] |

| MeCP2 MBD | Unmethylated C/C | 398 | [15] |

| MeCP2 MBD | Hemimethylated C/mC | 38.3 | [15] |

| MeCP2 MBD | Fully methylated mC/mC | 6.3 | [15] |

| MBD1 | Methylated DNA | ~10 | [16] |

| MBD2 | Methylated DNA | ~1.25 | [17] |

Table 4: Examples of Gene Expression Changes Induced by 5-Azacytidine (B1684299)

| Cell Line | Gene | Fold Change in Expression | p-value | Reference |

| A549 (NSCLC) | Apoptosis-related genes | Upregulated | 0.0029 (average) | [11] |

| A549 (NSCLC) | Cell proliferation-related genes | Downregulated | 0.0029 (average) | [11] |

| Mouse Utricular Macular Cells | Atoh1 | ~5.74 | < 0.05 | [18] |

| Mouse Utricular Macular Cells | Myo7a | ~3.10 | < 0.05 | [18] |

| Mouse Utricular Macular Cells | Pou4f3 | ~274.42 | < 0.05 | [18] |

| MV4-11 (AML) | PRG2 | >300 | 0.001 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 5-methylcytosine.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for single-base resolution mapping of DNA methylation across the entire genome. The principle relies on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while 5-methylcytosines remain unchanged. Subsequent sequencing and comparison to a reference genome reveal the methylation status of each cytosine.

Protocol:

-

DNA Extraction and QC:

-

Extract high-quality genomic DNA from cells or tissues.

-

Quantify the DNA using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.

-

Treat the gDNA solution with RNase A (100 µg/mL) for 1 hour at 37 °C to remove RNA contamination.[19]

-

Purify the gDNA using AMPure XP beads.[19]

-

-

DNA Fragmentation:

-

Fragment the DNA to a desired size range (e.g., 200-400 bp) using a Covaris sonicator or other mechanical shearing method.[20]

-

Verify the fragment size distribution using a Bioanalyzer or similar instrument.

-

-

End Repair and A-tailing:

-

Perform end repair to create blunt-ended DNA fragments.

-

Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing) to prepare for adapter ligation.

-

-

Adapter Ligation:

-

Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to prevent their conversion during the subsequent bisulfite treatment.[20]

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit).

-

Incubate the DNA with the bisulfite conversion reagent at the recommended temperatures and durations (e.g., 98°C for 10 min, then 64°C for 2.5 hours).[4]

-

Purify the bisulfite-converted DNA using the provided spin columns.

-

-

Library Amplification:

-

Amplify the bisulfite-converted DNA library using a polymerase that can read uracil-containing templates (e.g., PfuTurbo Cx Hotstart DNA Polymerase).

-

Use a minimal number of PCR cycles to avoid amplification bias.

-

-

Library QC and Sequencing:

-

Purify the final library using AMPure XP beads.

-

Assess the library concentration and size distribution.

-

Perform sequencing on an appropriate platform (e.g., Illumina NovaSeq).

-

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

MeDIP-seq is an enrichment-based method that uses an antibody specific to 5-methylcytosine to immunoprecipitate methylated DNA fragments. The enriched fragments are then sequenced to identify methylated regions of the genome.

Protocol:

-

DNA Preparation and Fragmentation:

-

Extract and purify high-quality genomic DNA.

-

Sonicate the DNA to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.

-

Incubate the denatured DNA overnight at 4°C with a monoclonal antibody against 5-methylcytosine (typically 1-2 µg of antibody per 1 µg of DNA).[9]

-

Add magnetic beads (e.g., Dynabeads Protein G) and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.[21]

-

-

Washing:

-

Wash the beads multiple times with IP buffer to remove non-specifically bound DNA. A typical wash series consists of three washes with cold IP buffer.[21]

-

-

Elution and DNA Recovery:

-

Elute the methylated DNA from the beads using a digestion buffer containing Proteinase K at 55°C for 2-3 hours.[21]

-

Purify the eluted DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a column-based purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the enriched DNA and a corresponding input control library (from the initial fragmented DNA).

-

Perform sequencing and analyze the data by comparing the enrichment in the MeDIP sample to the input control.

-

LC-MS/MS for Global 5mC and 5hmC Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of global levels of 5mC and its derivatives.

Protocol:

-

DNA Digestion:

-

Digest genomic DNA (typically 1 µg) to individual nucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.

-

-

Chromatographic Separation:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

-

Mass Spectrometry Analysis:

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Use electrospray ionization (ESI) to generate ions.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions for cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.[5]

-

-

Quantification:

-

Calculate the percentage of 5mC and 5hmC relative to the total cytosine content by comparing the peak areas of the respective analytes. The use of stable isotope-labeled internal standards is recommended for absolute quantification.

-

Pyrosequencing for Locus-Specific Methylation Analysis

Pyrosequencing is a real-time sequencing-by-synthesis method that allows for the quantitative analysis of DNA methylation at specific CpG sites.

Protocol:

-

Bisulfite Conversion:

-

Treat genomic DNA with sodium bisulfite as described in the WGBS protocol.

-

-

PCR Amplification:

-

Amplify the target region using PCR primers designed to be specific for the bisulfite-converted DNA. One of the PCR primers should be biotinylated to allow for the purification of a single-stranded template.[22]

-

-

Template Preparation:

-

Capture the biotinylated PCR products on streptavidin-coated Sepharose beads.

-

Wash the beads and denature the DNA to obtain a single-stranded template.

-

Anneal a sequencing primer to the single-stranded template.

-

-

Pyrosequencing Reaction:

-

Perform the pyrosequencing reaction by sequentially adding the four deoxynucleotide triphosphates (dNTPs).

-

The incorporation of a dNTP is detected as a light signal, and the height of the peak in the resulting pyrogram is proportional to the number of incorporated nucleotides.

-

At a CpG site, the relative peak heights for the incorporation of C and T reflect the proportion of methylated and unmethylated cytosines in the original sample.[6]

-

-

Data Analysis:

-

The pyrosequencing software automatically calculates the percentage of methylation at each CpG site based on the C/T peak height ratio.

-

Visualizing the 5-Methylcytosine Pathway

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to 5-methylcytosine epigenetics.

Caption: The DNA methylation and demethylation cycle.

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).

References

- 1. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]

- 2. qiagen.com [qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 5. chayon.co.kr [chayon.co.kr]

- 6. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Library Preparation for Genome-Wide DNA Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elearning.unite.it [elearning.unite.it]

- 10. researchgate.net [researchgate.net]

- 11. MeDIP Application Protocol | EpigenTek [epigentek.com]

- 12. Molecular enzymology of the catalytic domains of the Dnmt3a and Dnmt3b DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. qiagen.com [qiagen.com]

- 15. Binding Analysis of Methyl-CpG Binding Domain of MeCP2 and Rett Syndrome Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Active Repression of Methylated Genes by the Chromosomal Protein MBD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mRNA expression of genes altered by 5-azacytidine treatment in cancer cell lines is associated with clinicopathological parameters of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.ed.ac.uk [research.ed.ac.uk]

- 20. support.illumina.com [support.illumina.com]

- 21. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

The Fifth Base: A Technical Guide to the Discovery and Significance of 5-Methylcytosine in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcytosine (B146107) (5mC), often termed the "fifth base" of DNA, represents a critical epigenetic modification that plays a pivotal role in regulating gene expression and maintaining genome stability without altering the primary DNA sequence. Its discovery marked the dawn of epigenetics, revealing a new layer of genomic control. This technical guide provides an in-depth exploration of the historical discovery of 5mC, the enzymatic machinery governing its dynamic turnover, and its profound biological significance in health and disease. We delve into the molecular mechanisms by which 5mC influences chromatin structure and gene transcription, its role in fundamental processes such as X-chromosome inactivation and genomic imprinting, and its dysregulation in pathologies like cancer. Furthermore, this guide offers detailed protocols for key experimental techniques used to study 5mC and presents quantitative data to illustrate its prevalence and impact, serving as a comprehensive resource for professionals in biomedical research and drug development.

A Historical Perspective: The Discovery of 5-Methylcytosine

The journey to understanding 5-Methylcytosine (5mC) began in the mid-20th century, predating the discovery of the DNA double helix. This timeline highlights the landmark discoveries that unveiled the existence and functional importance of this crucial epigenetic mark.

-

1898: W.G. Ruppel, while isolating tuberculinic acid from Tubercle bacillus, identified a novel methylated nucleotide, providing the first hint of modified DNA bases.[1]

-

1925: Johnson and Coghill successfully identified a methylated cytosine derivative from the hydrolysis of tuberculinic acid, confirming the chemical nature of this modification.[1]

-

1940s: Covalent modifications on nucleotides were more broadly recognized, setting the stage for further investigation.[2][3]

-

1948: Rollin Hotchkiss, using paper chromatography to analyze DNA from calf thymus, definitively detected a unique methylated cytosine, which he termed "epicytosine," distinct from the canonical bases.[1][4] This is widely considered the first rigorous identification of 5mC in higher eukaryotes.[4]

-

1964: P.R. Srinivasan and E. Borek proposed that DNA methylation could serve as a protective mechanism, preventing DNA from being degraded by enzymes.[2][3]

-

1975: The functional significance of 5mC began to be conceptualized. Arthur Riggs suggested that DNA methylation could be involved in the inactivation of the X chromosome in female mammals.[3] Concurrently and independently, Robin Holliday and John Pugh proposed that DNA methylation patterns could act as heritable epigenetic switches to control gene expression during development.[3][5]

-

1978: Adrian Bird and Edwin Southern developed a method using methylation-sensitive restriction enzymes to study DNA methylation patterns in eukaryotes, providing the first experimental tools to investigate the distribution of 5mC.[2][3]

-

1983: Andrew Feinberg and Bert Vogelstein demonstrated that the global levels of 5mC were significantly lower in human cancer cells compared to their normal tissue of origin, linking aberrant DNA methylation to disease for the first time.[2]

This series of discoveries transformed 5mC from a chemical curiosity into a central player in the field of epigenetics, recognized for its critical role in gene regulation and cellular identity.[4]

The Enzymatic Machinery of DNA Methylation

The establishment, maintenance, and removal of 5mC are tightly regulated by two key families of enzymes: DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) dioxygenases.

DNA Methyltransferases (DNMTs): The "Writers"

DNMTs are responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5th carbon of a cytosine residue, primarily within CpG dinucleotides.[6][7] In mammals, there are three catalytically active DNMTs.

-

DNMT1 (Maintenance Methyltransferase): This enzyme has a high affinity for hemimethylated DNA (where only one strand of a CpG site is methylated), which is the state of DNA immediately following replication.[8] DNMT1 recognizes the methylated parent strand and methylates the newly synthesized daughter strand, ensuring the faithful propagation of methylation patterns through cell division.[7][9]

-

DNMT3A and DNMT3B (De Novo Methyltransferases): These enzymes establish new DNA methylation patterns during embryonic development and gametogenesis.[7][9][10] They do not require a hemimethylated substrate and can methylate previously unmodified CpG sites, which is crucial for processes like genomic imprinting and the silencing of specific genes.[10]

TET Enzymes and the Demethylation Pathway: The "Erasers"

DNA demethylation is not a simple removal of the methyl group but rather a multi-step oxidative process initiated by the TET family of enzymes (TET1, TET2, TET3).

-

Oxidation: TET enzymes iteratively oxidize 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC).[2][11]

-

Excision and Repair: The modified bases 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG).[2]

-

Base Restoration: The resulting abasic site is then repaired by the Base Excision Repair (BER) pathway, which inserts an unmodified cytosine, thereby completing the demethylation process.[2]

Alternatively, the oxidized forms (5hmC, 5fC, 5caC) can lead to passive demethylation during DNA replication if they are not recognized and maintained by DNMT1.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MeDIP Application Protocol | EpigenTek [epigentek.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenetics - Wikipedia [en.wikipedia.org]

- 9. grantome.com [grantome.com]

- 10. The Role of DNMT Methyltransferases and TET Dioxygenases in the Maintenance of the DNA Methylation Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. whatisepigenetics.com [whatisepigenetics.com]

The Dichotomy of a Fifth Base: A Technical Guide to 5-Methylcytosine Function in Prokaryotes versus Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcytosine (5mC), often termed the "fifth base" of DNA, is a pivotal epigenetic modification with remarkably divergent roles across the domains of life. In prokaryotes, 5mC primarily functions as a key component of restriction-modification systems, a form of innate immunity, and also contributes to the regulation of gene expression and DNA replication. Conversely, in eukaryotes, 5mC is a cornerstone of epigenetic regulation, intricately involved in gene silencing, genomic imprinting, X-chromosome inactivation, and the long-term maintenance of cellular identity. This technical guide provides an in-depth exploration of the contrasting functions of 5mC in prokaryotes and eukaryotes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental biology of 5mC and its potential as a therapeutic target.

Introduction to 5-Methylcytosine

5-Methylcytosine is a covalent modification of the DNA molecule where a methyl group is added to the 5th carbon of the cytosine pyrimidine (B1678525) ring. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). While the chemical modification is identical, its genomic context, regulatory mechanisms, and functional consequences differ profoundly between prokaryotic and eukaryotic organisms.

The Role of 5-Methylcytosine in Prokaryotes

In the prokaryotic realm, 5mC is a versatile tool employed for a range of cellular processes, with its most prominent role being in cellular defense.

2.1. Restriction-Modification Systems: A Primitive Immune Defense

The primary function of 5mC in many bacteria is as a molecular signature within restriction-modification (R-M) systems.[1][2] These systems act as a defense mechanism against foreign DNA, such as bacteriophages.[2]

-

Mechanism: An R-M system consists of two key enzymatic activities: a methyltransferase and a restriction endonuclease. The methyltransferase recognizes a specific DNA sequence and methylates a cytosine residue within it, creating 5mC. The cognate restriction endonuclease recognizes the same sequence but will only cleave the DNA if it is unmethylated. This allows the bacterium to distinguish its own "self" DNA, which is methylated, from foreign "non-self" DNA, which is not, leading to the degradation of the invading DNA. Some E. coli strains have systems that specifically restrict DNA containing 5-methylcytosine.[3]

-

Signaling Pathway: The interplay between the methyltransferase and the restriction enzyme forms a simple yet effective signaling pathway for cellular defense.

References

The Enzymatic Dance of Methylation: An In-depth Guide to the Addition of Methyl Groups to Cytosine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of epigenetics, the addition of a methyl group to a cytosine residue in DNA is a fundamental and powerful mechanism for regulating gene expression. This seemingly simple modification, catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), plays a pivotal role in cellular differentiation, embryonic development, and the maintenance of genomic stability. Conversely, aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, making the enzymes that orchestrate this process prime targets for therapeutic intervention. This technical guide provides a comprehensive exploration of the enzymatic addition of methyl groups to cytosine, detailing the molecular mechanisms, the enzymes involved, and the state-of-the-art experimental approaches used to study this critical epigenetic modification.

The Key Players: DNA Methyltransferases (DNMTs)

The enzymatic machinery responsible for DNA methylation in mammals is primarily composed of three active enzymes: DNMT1, DNMT3A, and DNMT3B. These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C5 position of a cytosine pyrimidine (B1678525) ring, resulting in the formation of 5-methylcytosine (B146107) (5mC).

-

DNMT1: The Maintenance Methyltransferase DNMT1 is predominantly responsible for maintaining existing methylation patterns during DNA replication. It exhibits a strong preference for hemimethylated DNA—DNA strands where only the parental strand is methylated—ensuring the faithful propagation of methylation patterns to daughter cells. This fidelity is crucial for maintaining cell-type-specific gene expression profiles.

-

DNMT3A and DNMT3B: The De Novo Methyltransferases In contrast to DNMT1, DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development. These enzymes are highly active during embryogenesis and cellular differentiation, where they play a critical role in silencing pluripotent genes and establishing tissue-specific methylation landscapes. DNMT3A and DNMT3B also have distinct, albeit sometimes overlapping, targeting preferences within the genome.

-

DNMT3L: The Regulatory Partner DNMT3L is a catalytically inactive member of the DNMT3 family that acts as a crucial regulator of de novo methylation. It interacts with DNMT3A and DNMT3B, enhancing their catalytic activity and guiding them to specific genomic regions.

The coordinated action of these enzymes ensures the precise establishment and maintenance of the DNA methylome, a critical component of the epigenetic code.

The Catalytic Mechanism: A Step-by-Step View

The enzymatic addition of a methyl group to cytosine is a sophisticated process that involves a series of coordinated molecular events. A key feature of this mechanism is the "base-flipping" of the target cytosine out of the DNA helix and into the catalytic pocket of the DNMT enzyme. This conformational change makes the C5 position of the cytosine accessible for the chemical reaction.

The catalytic cycle can be summarized in the following key steps:

-

Substrate Binding: The DNMT enzyme binds to the DNA, recognizing specific CpG dinucleotides.

-

Base Flipping: The target cytosine is flipped out of the DNA double helix and into the enzyme's active site.

-

Nucleophilic Attack: A conserved cysteine residue in the active site of the DNMT performs a nucleophilic attack on the C6 position of the cytosine ring, forming a transient covalent intermediate.

-

Methyl Group Transfer: The methyl group from the cofactor S-adenosyl-L-methionine (SAM) is transferred to the C5 position of the activated cytosine.

-

Resolution: The covalent bond between the enzyme and the now-methylated cytosine is resolved, and the 5-methylcytosine is flipped back into the DNA helix.

This intricate mechanism ensures the highly specific and efficient methylation of cytosine residues within the genome.

Signaling and Regulation of DNA Methylation

The activity of DNMTs is tightly regulated through a complex interplay of protein-protein interactions, post-translational modifications, and the influence of non-coding RNAs. This regulatory network ensures that DNA methylation patterns are established and maintained with high fidelity and are responsive to developmental and environmental cues. Dysregulation of these pathways can lead to aberrant methylation and is a common feature in cancer. For instance, the overexpression of DNMTs is frequently observed in tumors, leading to the hypermethylation and silencing of tumor suppressor genes.

Quantitative Analysis of DNMT Activity and DNA Methylation

A variety of experimental techniques are available to study DNA methylation, each with its own strengths and limitations. The choice of method often depends on the specific research question, the amount of starting material, and the desired resolution.

| Method | Principle | Resolution | Coverage | Input DNA | Advantages | Disadvantages |

| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite conversion of unmethylated cytosines to uracil, followed by sequencing. | Single-base | Genome-wide | High (µg) | Gold standard, comprehensive | High cost, complex data analysis |

| Reduced Representation Bisulfite Sequencing (RRBS) | Restriction enzyme digestion to enrich for CpG-rich regions, followed by bisulfite sequencing. | Single-base | CpG islands and shores | Low (ng) | Cost-effective for CpG-rich areas | Biased towards CpG-dense regions |

| Methylated DNA Immunoprecipitation (MeDIP-Seq) | Immunoprecipitation of methylated DNA fragments using an antibody against 5mC, followed by sequencing. | ~150-200 bp | Genome-wide (enriched in methylated regions) | Moderate (µg) | Good for identifying hypermethylated regions | Lower resolution, antibody-dependent |

| Methylation-Sensitive Restriction Enzyme Sequencing (MSR-Seq) | Digestion of DNA with methylation-sensitive and -insensitive restriction enzymes, followed by sequencing. | Restriction site dependent | Genome-wide (at restriction sites) | Moderate (µg) | No bisulfite conversion needed | Limited to restriction sites |

| Pyrosequencing | Sequencing-by-synthesis method to quantify methylation at specific CpG sites. | Single-base | Targeted loci | Low (ng) | Highly quantitative for specific sites | Low throughput |

Experimental Protocols

Detailed Protocol for Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. The following is a generalized protocol; specific details may vary depending on the chosen kit and sequencing platform.

1. DNA Extraction and Quantification:

-

Extract high-quality genomic DNA from cells or tissues using a standard protocol.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio of ~1.8).

2. Bisulfite Conversion:

-

Denature 200-500 ng of genomic DNA by incubating with NaOH at 37°C for 15 minutes.

-

Add freshly prepared sodium bisulfite and hydroquinone (B1673460) solution to the denatured DNA.

-

Incubate the mixture at 55°C for 16 hours in the dark, with intermittent incubations at 95°C for 5 minutes every 3 hours to prevent renaturation.

-

Desalt the DNA using a purification column according to the manufacturer's instructions.

-

Desulfonate the DNA by incubating with NaOH at 37°C for 15 minutes.

-

Precipitate the DNA with ethanol (B145695) and resuspend in a suitable buffer.

3. Library Preparation and Sequencing:

-

Perform end-repair, A-tailing, and adapter ligation on the bisulfite-converted DNA.

-

Amplify the library using PCR with primers that are specific to the adapters.

-

Purify the PCR product and quantify the library concentration.

-

Sequence the library on a next-generation sequencing platform.

4. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Determine the methylation status of each cytosine by comparing the sequenced reads to the reference.

5-Methylcytosine: A Stable Epigenetic Mark - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytosine (5mC) is a fundamental epigenetic modification in mammals, playing a crucial role in the stable silencing of gene expression and the maintenance of genome integrity. This covalent addition of a methyl group to the C5 position of a cytosine residue, predominantly within CpG dinucleotides, is a key mechanism in cellular differentiation, genomic imprinting, and X-chromosome inactivation. While once considered a static and permanent mark, it is now understood that 5mC is a dynamic and reversible modification, meticulously regulated by a suite of enzymes that "write," "read," and "erase" this epigenetic information. Dysregulation of these processes is a hallmark of numerous diseases, most notably cancer, making the enzymes involved attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of 5-Methylcytosine as a stable epigenetic mark, detailing the enzymatic machinery that governs its lifecycle, the mechanisms by which it is interpreted by the cell, and its profound implications in health and disease. Furthermore, this guide includes detailed experimental protocols for the study of 5mC and its derivatives, as well as a compilation of key quantitative data to serve as a valuable resource for researchers in the field.

The Lifecycle of 5-Methylcytosine: Writers, Erasers, and Readers

The establishment, maintenance, and removal of 5mC patterns are tightly controlled by three classes of proteins: DNA methyltransferases (DNMTs), Ten-Eleven Translocation (TET) enzymes, and 5mC reader proteins.

Writers: The DNA Methyltransferases (DNMTs)

DNMTs are the "writers" of the DNA methylation code, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine. In mammals, this family primarily consists of DNMT1, DNMT3A, and DNMT3B.

-

DNMT1: This enzyme is responsible for the faithful maintenance of methylation patterns during DNA replication. It recognizes hemimethylated CpG sites on the newly synthesized DNA strand and methylates the corresponding cytosine, ensuring the propagation of the epigenetic information to daughter cells.

-

DNMT3A and DNMT3B: These are the de novo methyltransferases that establish new methylation patterns during development and cellular differentiation. Their activity is crucial for setting up the unique methylomes of different cell types.

The fidelity of this process is critical for maintaining cellular identity. DNMT1, for instance, exhibits a strong preference for hemimethylated DNA, ensuring accurate propagation of the methylation landscape.

Erasers: The Ten-Eleven Translocation (TET) Enzymes

The "erasure" of 5mC is not a direct removal of the methyl group but rather an iterative oxidation process initiated by the TET family of dioxygenases (TET1, TET2, and TET3). These enzymes convert 5mC into a series of oxidized derivatives:

-

5-Hydroxymethylcytosine (5hmC): The first product of TET-mediated oxidation. 5hmC is not simply a transient intermediate but is now recognized as a stable epigenetic mark in its own right, with distinct functions and reader proteins.

-

5-Formylcytosine (B1664653) (5fC): Further oxidation of 5hmC by TET enzymes produces 5fC.

-

5-Carboxylcytosine (5caC): The final oxidation product in this pathway is 5caC.

Both 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified one, completing the demethylation process.

// Nodes C [label="Cytosine (C)"]; mC [label="5-Methylcytosine (5mC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hmC [label="5-Hydroxymethylcytosine (5hmC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fC [label="5-Formylcytosine (5fC)", fillcolor="#FBBC05", fontcolor="#202124"]; caC [label="5-Carboxylcytosine (5caC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; unmodC [label="Unmodified Cytosine"];

// Edges C -> mC [label="DNMTs (de novo & maintenance)"]; mC -> hmC [label="TET Enzymes"]; hmC -> fC [label="TET Enzymes"]; fC -> caC [label="TET Enzymes"]; caC -> unmodC [label="TDG/BER Pathway"]; }

Readers: Interpreting the Methylation Signal

5mC exerts its regulatory effects by being recognized by a diverse group of "reader" proteins that contain methyl-CpG-binding domains (MBDs) or other motifs that specifically bind to methylated DNA. These readers translate the methylation mark into downstream biological outcomes, primarily gene silencing.

Prominent families of 5mC readers include:

-

MBD-containing proteins: This family includes MeCP2, MBD1, MBD2, and MBD4. Upon binding to methylated DNA, they recruit corepressor complexes that lead to chromatin condensation and transcriptional repression.

-

UHRF1: This protein contains a SET and RING-associated (SRA) domain that recognizes hemimethylated DNA and is crucial for recruiting DNMT1 to replication forks, thus linking DNA methylation maintenance to DNA replication.

-

ZBTB family proteins: A growing number of zinc finger and BTB domain-containing (ZBTB) proteins have been identified as readers of DNA methylation, expanding the repertoire of proteins that can interpret this epigenetic mark.

The binding of these reader proteins to 5mC prevents the binding of transcription factors and recruits chromatin-modifying enzymes, leading to a repressive chromatin state and stable gene silencing.

// Nodes mC [label="5-Methylcytosine (5mC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reader [label="Reader Protein (e.g., MeCP2, MBD1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoRepressor [label="Corepressor Complex (e.g., HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin [label="Condensed Chromatin"]; GeneSilencing [label="Gene Silencing"];

// Edges mC -> Reader [label="Binds to"]; Reader -> CoRepressor [label="Recruits"]; CoRepressor -> Chromatin [label="Induces"]; Chromatin -> GeneSilencing [label="Leads to"]; }

Quantitative Data on 5-Methylcytosine Dynamics

The stability and function of 5mC are underpinned by quantifiable biochemical parameters. The following tables summarize key data on the abundance of 5mC and its derivatives, the binding affinities of reader proteins, and the kinetic properties of the enzymes involved in its metabolism.

| Tissue | 5-Methylcytosine (% of total cytosines) | 5-Hydroxymethylcytosine (% of total cytosines) | Reference |

| Human Brain | 0.98% | 0.40 - 0.67% | |

| Human Thymus | 1.00% | - | |

| Human Liver | - | 0.46% | |

| Human Kidney | - | 0.38% | |

| Human Colon | - | 0.45% | |

| Human Lung | - | 0.14 - 0.18% | |

| Human Heart | - | 0.05% | |

| Human Placenta | 0.76% | 0.06% | |

| Human Sperm | 0.84% | - |

| Reader Protein | DNA Substrate | Dissociation Constant (Kd) | Reference(s) |

| MeCP2 (MBD) | Unmethylated CpG | 398 nM | |

| Hemimethylated mCpG | 38.3 nM | ||

| Fully methylated mCpG | 6.3 nM | ||

| Hemimethylated hmCpG | 187.9 nM | ||

| Hemimethylated fCpG | 115.7 nM | ||

| Hemimethylated caCpG | 179.0 nM | ||

| MBD1 | Methylated CpG | ~1.25 nM (footprinting) | |

| MBD2 | Methylated CpG | 157 nM | |

| UHRF1 (SRA) | Hemimethylated mCpG | 0.28 µM | |

| Unmethylated CpG | 1.01 µM |

| Enzyme | Substrate | Km | Vmax | Reference |

| TET1 | 5mC | Low µM range | - | |

| TET2 | 5mC | Low nM range | Near maximal activity at 50 nM enzyme | |

| 5hmC | Lower affinity than 5mC | - | ||

| 5fC | Lower affinity than 5mC | - |

5-Methylcytosine in Cancer

Aberrant DNA methylation is a well-established hallmark of cancer. This includes both global hypomethylation, which can lead to genomic instability, and promoter-specific hypermethylation of tumor suppressor genes, resulting in their silencing. The enzymes that regulate DNA methylation are frequently mutated or dysregulated in various cancers, making them prime targets for drug development. For instance, mutations in TET2 are commonly found in myeloid malignancies.

Experimental Protocols for 5-Methylcytosine Analysis

A variety of techniques have been developed to map and quantify 5mC and its derivatives at both the genome-wide and locus-specific levels.

Bisulfite Sequencing

This is the gold-standard method for single-base resolution analysis of 5mC. Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines to uracil (B121893), while 5mC residues remain unchanged. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to the original sequence, methylated cytosines can be identified.

Detailed Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a standard protocol.

-

Bisulfite Conversion:

-

Fragment 1-5 µg of genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.

-

Perform bisulfite conversion using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) following the manufacturer's instructions. This process involves denaturation of the DNA, followed by treatment with sodium bisulfite at an elevated temperature for several hours.

-

Clean up the bisulfite-converted DNA using the provided columns to remove residual bisulfite and other salts.

-

-

Library Preparation for Next-Generation Sequencing:

-

Perform end-repair and A-tailing of the bisulfite-converted DNA fragments.

-

Ligate sequencing adapters containing methylated cytosines to protect them from subsequent bisulfite treatment steps in some protocols.

-

Amplify the adapter-ligated library using a proofreading DNA polymerase that can read through uracil residues.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

-

Calculate the methylation level at each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site.

-

// Nodes gDNA [label="Genomic DNA"]; Fragmentation [label="Fragmentation"]; Bisulfite [label="Bisulfite Treatment\n(C -> U, 5mC remains C)"]; LibraryPrep [label="Library Preparation\n(PCR: U -> T)"]; Sequencing [label="Sequencing"]; Analysis [label="Data Analysis\n(Alignment & Methylation Calling)"];

// Edges gDNA -> Fragmentation; Fragmentation -> Bisulfite; Bisulfite -> LibraryPrep; LibraryPrep -> Sequencing; Sequencing -> Analysis; }

Methylated DNA Immunoprecipitation (MeDIP-Seq)

MeDIP-Seq is an antibody-based method for enriching methylated DNA fragments from the genome.

Detailed Protocol:

-

Genomic DNA Extraction and Fragmentation: Isolate genomic DNA and fragment it to an average size of 200-800 bp by sonication.

-

Immunoprecipitation:

-

Denature the fragmented DNA by heating.

-

Incubate the single-stranded DNA fragments with a specific antibody against 5-methylcytosine.

-

Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound DNA.

-

-

DNA Elution and Purification: Elute the enriched methylated DNA from the beads and purify it.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and sequence it.

-

Data Analysis: Align the sequencing reads to the reference genome and identify enriched regions, which correspond to methylated areas of the genome.

Oxidative Bisulfite Sequencing (oxBS-Seq)

This method allows for the discrimination between 5mC and 5hmC at single-base resolution. It involves a chemical oxidation step prior to bisulfite treatment that specifically converts 5hmC to 5-formylcytosine (5fC). 5fC is then susceptible to bisulfite-mediated deamination to uracil. By comparing the results of oxBS-Seq with standard BS-Seq, the levels of both 5mC and 5hmC can be determined.

Methods for Detecting 5fC and 5caC

-

Methylation-Assisted Bisulfite Sequencing (MAB-seq): This technique enables the simultaneous mapping of 5fC and 5caC. It involves treating the DNA with M.SssI CpG methyltransferase to convert all unmodified cytosines to 5mC. Subsequent bisulfite treatment then specifically deaminates 5fC and 5caC to uracil, allowing for their detection as thymine after sequencing.

-

fC-CET (5fC chemical-labeling-enabled C-to-T transition): This is a bisulfite-free method that relies on the selective chemical labeling of 5fC, which then leads to a C-to-T transition during PCR, enabling its detection.

-

Chemical Labeling and Sequencing of 5caC: Specific chemical methods have been developed to label the carboxyl group of 5caC, making it resistant to bisulfite deamination. This allows for its identification as a cytosine after sequencing, while unmodified cytosines are converted to thymine.

Conclusion

5-Methylcytosine is a remarkably stable yet dynamic epigenetic mark that is central to the regulation of the mammalian genome. The intricate interplay between the enzymes that write, read, and erase this mark provides a sophisticated mechanism for the long-term control of gene expression. Understanding the molecular details of these processes is not only fundamental to our knowledge of biology but also holds immense promise for the development of novel therapeutic strategies for a wide range of diseases, including cancer. The experimental techniques and quantitative data presented in this guide offer a solid foundation for researchers to further explore the fascinating world of DNA methylation.

The Role of 5-Methylcytosine in Genomic Imprinting and X-Chromosome Inactivation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. Among the most crucial and well-studied epigenetic marks is the methylation of cytosine residues, primarily at the 5th position of the pyrimidine (B1678525) ring, to form 5-methylcytosine (B146107) (5mC). This modification predominantly occurs in the context of CpG dinucleotides and is a fundamental mechanism in the regulation of gene expression.[1][2] Two of the most profound examples of epigenetic regulation orchestrated by 5-methylcytosine are genomic imprinting and X-chromosome inactivation.

Genomic imprinting is an epigenetic phenomenon that results in the monoallelic expression of a small subset of genes in a parent-of-origin-specific manner.[3] This process is critical for normal mammalian development, and its dysregulation is associated with various developmental disorders and cancers.[3] X-chromosome inactivation (XCI) is a dosage compensation mechanism in female mammals, where one of the two X chromosomes is transcriptionally silenced to equalize the expression of X-linked genes between females (XX) and males (XY).[4] Both processes rely heavily on the precise establishment and maintenance of 5-methylcytosine patterns to achieve and sustain the silenced state of specific alleles or entire chromosomes.

This technical guide provides an in-depth exploration of the role of 5-methylcytosine in genomic imprinting and X-chromosome inactivation, targeting researchers, scientists, and professionals in drug development. It delves into the molecular mechanisms, presents quantitative data, details key experimental protocols for studying 5mC, and provides visual representations of the associated pathways and workflows.

The Molecular Machinery of DNA Methylation

The establishment and maintenance of 5-methylcytosine patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs).[1]

-

De novo methyltransferases (DNMT3A and DNMT3B): These enzymes are responsible for establishing new methylation patterns during development, particularly in the germline and early embryogenesis.[1][5]

-

Maintenance methyltransferase (DNMT1): This enzyme recognizes hemi-methylated DNA (where only the parental strand is methylated after replication) and methylates the newly synthesized daughter strand, thus faithfully propagating the methylation pattern through cell divisions.[1]

The removal of DNA methylation, or demethylation, can occur passively through the lack of maintenance methylation during DNA replication or actively through a series of enzymatic reactions initiated by the Ten-Eleven Translocation (TET) family of enzymes, which oxidize 5mC.

5-Methylcytosine in Genomic Imprinting

Genomic imprinting relies on differentially methylated regions (DMRs), which are specific genomic loci that exhibit parent-of-origin-specific DNA methylation.[6][7] These DMRs act as imprinting control regions (ICRs) that regulate the expression of a cluster of imprinted genes.

The methylation marks at these ICRs are established in the germline (sperm or egg) and are resistant to the global demethylation that occurs after fertilization.[8] This gametic methylation mark is then maintained throughout somatic cell development, ensuring the parent-of-origin-specific gene expression.[6]

Mechanisms of 5mC-mediated imprinting:

-

Insulator Model: In the well-studied H19/IGF2 locus, the ICR on the maternal chromosome is unmethylated, allowing the binding of the CCCTC-binding factor (CTCF), an insulator protein. CTCF blocks the access of a downstream enhancer to the IGF2 promoter, leading to its silencing. On the paternal chromosome, the ICR is methylated, preventing CTCF binding and allowing the enhancer to activate IGF2 expression.

-

Non-coding RNA Model: At the Kcnq1 locus, the ICR on the paternal chromosome is unmethylated, leading to the expression of a long non-coding RNA (lncRNA), Kcnq1ot1. This lncRNA coats the surrounding region in cis and recruits repressive chromatin modifiers to silence several genes in the cluster. On the maternal chromosome, the ICR is methylated, which silences Kcnq1ot1 expression, allowing the other genes in the cluster to be expressed.

Quantitative Data on 5-Methylcytosine in Imprinted Regions

The methylation status of DMRs is a key indicator of imprinting. In somatic tissues, these regions are expected to show approximately 50% methylation, reflecting the methylation of one of the two parental alleles.[9]

| Imprinted Locus | Differentially Methylated Region (DMR) | Parental Allele Methylated | Average Methylation in Somatic Tissues (%) | References |

| H19/IGF2 | H19 ICR | Paternal | ~50 | [5] |

| KCNQ1 | KvDMR1 | Maternal | ~50 | [6] |

| SNRPN | SNRPN DMR | Maternal | ~50 | [6] |

| GNAS | GNAS Exon 1A DMR | Maternal | 42-44 | [5] |

| GRB10 | GRB10 DMR | Maternal | ~35-40 | [5][6] |

Note: The exact percentage can vary slightly between tissues and individuals.

5-Methylcytosine in X-Chromosome Inactivation

X-chromosome inactivation is a complex process initiated early in female embryonic development. The process is triggered by the expression of the long non-coding RNA Xist from the future inactive X chromosome (Xi). Xist RNA coats the chromosome in cis, leading to a cascade of epigenetic modifications that establish and maintain the silent state.[10][11]

DNA methylation plays a crucial role in locking in the inactive state of the X chromosome, making it a stable and heritable feature of female somatic cells.[12] While Xist is essential for the initiation of XCI, DNA methylation is critical for the long-term maintenance of silencing.[12]

Key roles of 5mC in XCI:

-

Promoter Hypermethylation: The promoters of many genes on the inactive X chromosome become heavily methylated.[13] This hypermethylation is a key mechanism for preventing the binding of transcription factors and RNA polymerase, thus ensuring transcriptional silencing.

-

CpG Island Methylation: CpG islands, which are often located in gene promoter regions, are generally unmethylated on the active X chromosome (Xa) but become methylated on the inactive X.[12][13]

-

Global Methylation Patterns: While promoter regions of silenced genes are hypermethylated on the Xi, some studies suggest that, globally, the inactive X chromosome may be hypomethylated compared to the active X and autosomes in certain tissues.[14]

Quantitative Data on 5-Methylcytosine in X-Chromosome Inactivation

| Genomic Region | Active X Chromosome (Xa) | Inactive X Chromosome (Xi) | References |

| Promoters of Inactivated Genes (CpG Islands) | Unmethylated/Low Methylation | Hypermethylated (~50% in a cell population) | [12][13] |

| Promoters of Genes that Escape Inactivation | Unmethylated/Low Methylation | Unmethylated/Low Methylation | [13] |

| Gene Bodies | Generally higher methylation | Generally lower methylation | [15] |

| Intergenic Regions | Generally higher methylation | Generally lower methylation | [15] |

| Global Methylation | Higher global methylation | Lower global methylation (in some tissues) | [14] |

Experimental Protocols for Analyzing 5-Methylcytosine

Several techniques are available to study DNA methylation patterns. The choice of method depends on the specific research question, the required resolution, and the amount of starting material.

Bisulfite Sequencing

Bisulfite sequencing is considered the gold standard for DNA methylation analysis as it provides single-nucleotide resolution.[16] The principle is based on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged.[16] Subsequent PCR amplification and sequencing reveal the methylation status of every cytosine in the region of interest.

Detailed Methodology for Targeted Bisulfite Sequencing:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells or tissues of interest.

-

Bisulfite Conversion:

-

Denature 200-500 ng of genomic DNA.

-

Treat the denatured DNA with sodium bisulfite. This is often done using commercially available kits (e.g., Qiagen EpiTect Bisulfite Kit) which include specific reagents and optimized incubation times and temperatures.[17]

-

The reaction typically involves incubation at elevated temperatures (e.g., cycling between 95°C for denaturation and 60°C for conversion) for several hours.

-